4-Fluoro-3-methyl-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry
The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a fundamental building block in heterocyclic chemistry. beilstein-journals.org Its unique structural and electronic properties make it a versatile framework for the synthesis of a wide array of compounds with diverse applications. nih.gov Pyrazole derivatives are prevalent in medicinal chemistry, agrochemistry, and materials science, owing to their broad spectrum of biological activities and tunable physicochemical properties. acs.org The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, combined with its relative stability, contributes to its prominence as a "privileged scaffold" in drug discovery. nih.gov
Distinctive Characteristics and Research Interest in Fluorinated Pyrazoles
The introduction of fluorine atoms into organic molecules can dramatically alter their properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. acs.orgmdpi.com In the context of pyrazoles, fluorination has become a subject of intense research interest. acs.org The high electronegativity and small size of the fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Consequently, fluorinated pyrazoles often exhibit enhanced biological activity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. mdpi.com The synthesis of fluorinated pyrazoles has seen exponential growth in published research over the last few decades, highlighting their importance in modern chemical science. acs.org
Role of Aminopyrazole Moiety in Academic Investigations
The aminopyrazole moiety is a critical pharmacophore and a versatile synthetic intermediate in academic and industrial research. nih.gov The presence of an amino group on the pyrazole ring provides a key site for further chemical modification, allowing for the construction of more complex molecular architectures, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines. beilstein-journals.org 5-Aminopyrazoles, in particular, are extensively used as synthons for creating a plethora of fused pyrazoloazines with significant medicinal potential. beilstein-journals.org These compounds are investigated for a wide range of biological activities, and the amino group often plays a crucial role in the molecule's interaction with biological targets. nih.gov
Research Landscape and Academic Significance of 4-Fluoro-3-methyl-1H-pyrazol-5-amine and Related Structural Motifs
While extensive academic literature on the specific compound this compound is not widely available, its academic significance can be inferred from the considerable research into its constituent parts and related structural motifs. The synthesis of 4-fluorinated 5-aminopyrazoles is a topic of academic pursuit, with methods being developed for their preparation, albeit sometimes with challenges in efficiency. nih.govnih.gov For instance, the synthesis of fluorinated aminopyrazoles can be achieved through the cyclocondensation of a fluorinated precursor, potassium 2-cyano-2-fluoroethenolate, with substituted hydrazines. nih.govnih.gov
The academic interest in such compounds lies in their potential as building blocks for novel bioactive molecules. The combination of a fluorine atom at the 4-position, a methyl group at the 3-position, and an amino group at the 5-position creates a unique electronic and steric environment. This substitution pattern is of interest in medicinal chemistry for exploring structure-activity relationships in various therapeutic targets. For example, related trifluoromethylated aminopyrazole derivatives have been synthesized and studied for their potential pharmaceutical applications. nih.gov The synthesis of 4-fluoro-4-methyl-4H-pyrazoles using electrophilic fluorinating agents like Selectfluor® has also been a subject of academic investigation, demonstrating the ongoing effort to develop synthetic routes to novel fluorinated pyrazoles. mdpi.com The research landscape suggests that while this compound may currently be more of a specialized building block than a widely studied compound itself, its structural motifs are at the forefront of research in fluorinated heterocyclic chemistry.
Table of Physicochemical Properties
| Property | Value |
| Molecular Formula | C4H6FN3 |
| Molecular Weight | 115.11 g/mol |
| IUPAC Name | This compound |
Table of Synthetic Precursors for Related Compounds
| Precursor | Resulting Moiety | Reference |
| Potassium 2-cyano-2-fluoroethenolate and Phenylhydrazine | 4-Fluoro-1-phenyl-1H-pyrazol-5-amine | nih.govnih.gov |
| 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | mdpi.com |
| 4-methyl-3,5-diphenyl-1H-pyrazole and Selectfluor® | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C4H6FN3 |
|---|---|
Molecular Weight |
115.11 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C4H6FN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) |
InChI Key |
VLVFUURVLVONSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 3 Methyl 1h Pyrazol 5 Amine and Its Analogues
Fundamental Synthetic Pathways to the 1H-Pyrazole Core
The construction of the 1H-pyrazole ring is a foundational step in the synthesis of 4-Fluoro-3-methyl-1H-pyrazol-5-amine and its analogues. The most prevalent methods involve cyclization reactions that form the five-membered heterocyclic ring.
Cyclization Reactions for Pyrazole (B372694) Ring Construction
The classical and most widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govnih.gov This versatile reaction allows for the formation of a wide array of substituted pyrazoles. Variations of this approach include the use of precursors like α,β-alkynic aldehydes, which react with hydrazines and undergo subsequent cyclization. mdpi.com
Other significant methods include:
1,3-Dipolar Cycloadditions: This strategy involves the reaction of diazo compounds with alkynes. nih.gov
Multicomponent Reactions: These reactions combine several starting materials in a single step. For instance, the reaction of hydrazine, a β-ketonitrile, and a β-diketone can produce pyrazole derivatives. nih.gov
Silver-Catalyzed Reactions: A process involving N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate has been reported for synthesizing trifluoromethylated pyrazoles. mdpi.com
These diverse pathways provide chemists with multiple routes to the pyrazole core, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
Table 1: Selected Cyclization Reactions for Pyrazole Core Synthesis
| Reaction Type | Precursors | Key Features |
|---|---|---|
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds + Hydrazines | Classical, versatile, widely used. nih.govnih.gov |
| Reaction of Alkynic Precursors | α,β-Alkynic aldehydes/ketones + Hydrazines | Provides access to specific substitution patterns. mdpi.com |
| 1,3-Dipolar Cycloaddition | Diazo compounds + Alkynes/Alkenes | Forms the pyrazole or pyrazoline ring through a concerted cycloaddition. nih.gov |
| Multicomponent Synthesis | Hydrazines, β-ketonitriles, β-diketones | Efficiently builds complex pyrazoles in a single step. nih.gov |
Strategies for Regiocontrol in Pyrazole Synthesis
A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is regiocontrol. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of two regioisomers, which are often difficult to separate. nih.gov To address this, several strategies have been developed to direct the cyclization towards a single, desired product.
Key strategies for achieving regiocontrol include:
Modification of Reactants: The choice of hydrazine can heavily influence the outcome. Using hydrazine hydrochlorides instead of the free base has been shown to selectively produce the 1,3-regioisomer, while the free hydrazine can lead exclusively to the 1,5-regioisomer. nih.govresearchgate.netacs.org The presence of strong electron-withdrawing groups or specific protecting groups on the starting materials can also direct the regioselectivity. researchgate.net
Solvent Effects: The nature of the solvent can play a crucial role. Protic solvents may favor the formation of one regioisomer, while aprotic solvents may favor the other. researchgate.net
Catalysis: The use of catalysts can improve the ratio of regioisomers. researchgate.net
Specialized Precursors: The use of specifically designed starting materials, such as trichloromethyl enones, provides a reliable protocol for preparing either the 1,3- or 1,5-regioisomers as the sole products, offering excellent regiochemical control. nih.govacs.org
Table 2: Methodologies for Regiocontrol in Pyrazole Synthesis
| Strategy | Description | Outcome |
|---|---|---|
| Hydrazine Form | Using arylhydrazine hydrochloride vs. free arylhydrazine. nih.govacs.org | Selectively yields 1,3-regioisomers or 1,5-regioisomers, respectively. nih.govacs.org |
| Solvent Choice | Employing protic vs. aprotic solvents. researchgate.net | Can invert the ratio of regioisomers formed. researchgate.net |
| Precursor Design | Utilizing trichloromethyl enones as starting materials. nih.gov | Provides full regiochemical control for the synthesis of 1,3- and 1,5-isomers. nih.gov |
Introduction of Specific Substituents: Fluorine, Methyl, and Amino Groups
Once the pyrazole core is established, the next critical phase is the introduction of the required functional groups. In the case of this compound, this involves installing a fluorine atom at the C4 position, a methyl group at C3, and an amino group at C5. Often, the methyl and amino functionalities are incorporated from the start through the choice of precursors, such as using methylhydrazine to introduce the N-methyl group or employing a β-ketonitrile to yield a 5-aminopyrazole. nih.govnih.govresearchgate.net
A direct synthesis of 4-fluoro-5-aminopyrazoles has been achieved by reacting a potassium 2-cyano-2-fluoroethenolate salt with various hydrazines. sci-hub.seresearchgate.net This method constructs the substituted ring in a single step, providing an efficient route to the target scaffold. However, the most common and versatile approach involves the direct fluorination of a pre-formed pyrazole ring.
Direct Fluorination Methodologies on Pyrazole Rings
Direct fluorination involves the substitution of a hydrogen atom on the pyrazole ring with a fluorine atom. This is a powerful technique for accessing fluorinated heterocycles. sci-hub.se
Electrophilic fluorination is the most common method for the direct introduction of fluorine onto electron-rich aromatic and heteroaromatic rings like pyrazole. wikipedia.org The reaction involves the pyrazole acting as a nucleophile that attacks an electrophilic fluorine source. wikipedia.org
A variety of reagents containing a reactive nitrogen-fluorine (N-F) bond have been developed for this purpose, as they are generally safer and easier to handle than elemental fluorine. wikipedia.orgorganicreactions.org Common electrophilic fluorinating agents include:
Selectfluor®: A trademarked reagent, F-TEDA-BF4 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which is a powerful and widely used electrophilic fluorine source. olemiss.edusci-hub.se
N-Fluorobenzenesulfonimide (NFSI): A crystalline solid that is stable, easy to handle, and effective for fluorinating a range of aromatic and aliphatic compounds. researchgate.netresearchgate.net
Direct fluorination of pyrazoles with reagents like Selectfluor® or diluted fluorine gas typically occurs at the C4 position. sci-hub.se However, these reactions can sometimes lead to mixtures of mono- and di-fluorinated products, requiring chromatographic separation. sci-hub.se
Table 3: Common Electrophilic Fluorinating (N-F) Reagents
| Reagent | Acronym | Type | Key Characteristics |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic (Quaternary Salt) | Powerful, commercially available, widely used for various substrates. wikipedia.org |
| N-Fluorobenzenesulfonimide | NFSI | Neutral | Stable, crystalline solid, effective and common reagent. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Effective fluorinating agent synthesized from the corresponding disulfonic acid. wikipedia.org |
Late-stage fluorination (LSF) refers to the introduction of a fluorine atom at a late step in a synthetic sequence, often onto a complex, highly functionalized molecule. acs.orgharvard.edu This approach is highly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogues of a lead compound without having to redesign the entire synthesis from simple fluorinated building blocks. nih.govacs.org
While traditional fluorination methods often require harsh conditions incompatible with complex molecules, modern LSF techniques have been developed to overcome these limitations. nih.govacs.org Transition metal-catalyzed reactions are at the forefront of this field. nih.govharvard.edu
Key LSF strategies include:
Palladium-catalyzed Fluorination: These methods can fluorinate substrates like aryl trifluoroborates and tolerate a wide variety of functional groups, including ketones, esters, alcohols, and basic heterocycles. harvard.eduacs.org
Silver-catalyzed Fluorination: Silver-based catalysis has proven exceptionally effective for the late-stage fluorination of complex small molecules, particularly with aryl stannane (B1208499) substrates. nih.gov The method shows remarkable functional group tolerance. nih.gov
C-H Activation: Directing group-assisted C-H fluorination is an emerging strategy that allows for the selective replacement of a specific hydrogen atom with fluorine, offering precise control over the fluorination site. rsc.org
These advanced methods provide powerful tools for synthesizing novel fluorinated pyrazole analogues that might be inaccessible through classical synthetic routes. acs.org
Regioselective Introduction of Methyl Groups
A persistent challenge in pyrazole synthesis is controlling the regioselectivity of N-alkylation, as the adjacent nitrogen atoms often exhibit similar reactivity, leading to mixtures of N1 and N2 isomers. acs.org Traditional methylating agents like methyl halides typically produce regioisomeric mixtures. thieme-connect.com To overcome this, advanced methods using masked methylating reagents have been developed to achieve high N1 selectivity.
One highly effective strategy involves the use of commercially available, bench-stable α-halomethylsilanes. acs.orgnih.gov These sterically bulky reagents significantly favor alkylation at the less sterically hindered N1 position. researcher.life The process involves an initial N-alkylation followed by a protodesilylation step using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the final N-methyl pyrazole. acs.orgthieme-connect.com This two-step sequence provides excellent regioselectivity, often achieving N1/N2 ratios from 92:8 to greater than 99:1 for a range of pyrazole substrates. acs.orgnih.gov
| Substrate (Pyrazole) | Methylating Reagent | Conditions | N1:N2 Ratio | Yield | Reference |
| 3-Aryl Pyrazole | (Chloromethyl)triisopropoxysilane | (i) KHMDS, THF-DMSO, 60°C; (ii) TBAF, 60°C | >99:1 | 73% | thieme-connect.com |
| 3-(p-Methoxyphenyl) Pyrazole | (Chloromethyl)triisopropoxysilane | (i) KHMDS, THF-DMSO, 60°C; (ii) TBAF, 60°C | 96:4 | 67% | thieme-connect.com |
| 3-(p-Chlorophenyl) Pyrazole | (Chloromethyl)triisopropoxysilane | (i) KHMDS, THF-DMSO, 60°C; (ii) TBAF, 60°C | 93:7 | 72% | thieme-connect.com |
Incorporation of the Amino Functionality at the C5-Position
The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.gov This reaction proceeds through the initial formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the carbonyl carbon. nih.gov Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, yields the 5-aminopyrazole ring system. nih.gov
This methodology is highly effective for producing a diverse range of 5-aminopyrazole derivatives. For fluorinated analogues, the synthesis can be adapted using fluorinated precursors. For instance, the treatment of benzoylfluoroacetonitrile with hydrazine yields the corresponding 3-amino-4-fluoropyrazole, demonstrating a direct route to incorporating both fluorine and an amino group onto the pyrazole core. acs.orgnih.gov Similarly, the reaction of α-cyano-α,α-difluoroketones with hydrazine has been shown to produce 4-fluoropyrazoles through a novel mechanism. nih.gov The choice of substituted hydrazine (e.g., methylhydrazine) in the initial condensation step allows for the simultaneous introduction of substituents at the N1 position. nih.gov
Advanced Synthetic Strategies and Process Optimization
To improve the efficiency, atom economy, and environmental footprint of pyrazole synthesis, a number of advanced strategies have been developed. These include one-pot sequences, reductive amination, cascade reactions, and sustainable catalytic approaches.
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity from simple starting materials in a single operation, avoiding the need for isolating intermediates. mdpi.com Several one-pot procedures have been developed for substituted pyrazoles. An efficient synthesis of 1,3,5-trisubstituted pyrazoles involves the electrophilic amination of primary amines with an N-Boc-oxaziridine to generate a mono-Boc-protected hydrazine in situ. organic-chemistry.orgresearchgate.net This intermediate then reacts with a 1,3-diketone in the same pot to afford the final pyrazole product. organic-chemistry.orgresearchgate.net
Another example is the three-component condensation of 5-aminopyrazoles, aromatic aldehydes, and cyclic 1,3-diketones, which can be performed using microwave heating to accelerate the reaction. acs.org Similarly, 3,5-disubstituted pyrazoles can be prepared in a one-pot, two-component modular synthesis by reacting hydrazones with acetophenones in the presence of an iodine catalyst. acs.org
| Reaction Type | Components | Key Reagents/Conditions | Product | Reference |
| One-pot, three-step | Active methylene (B1212753) reagents, Phenylisothiocyanate, Hydrazine | NaH, MeI | Tetra-substituted aminopyrazoles | nih.gov |
| One-pot, three-component | 5-Aminopyrazoles, Aromatic aldehydes, Cyclic 1,3-diketones | KOH/EtOH, Microwave heating | Pyrazoloquinolizinones | acs.org |
| One-pot, two-step | Primary amines, 1,3-Diketones | N-Boc-oxaziridine | 1,3,5-Trisubstituted pyrazoles | organic-chemistry.orgresearchgate.net |
Reductive Amination Protocols in Aminopyrazole Synthesis
Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. harvard.edu The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in the same pot to the corresponding amine. harvard.edu In pyrazole synthesis, this protocol can be used to introduce or modify amino substituents on the pyrazole core.
For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been successfully subjected to reductive amination with various primary and secondary amines. ineosopen.orgresearchgate.net The reaction demonstrates high efficiency when using sodium triacetoxyborohydride (B8407120) as the reducing agent, which is known for its mildness and selectivity for iminium ions over carbonyl precursors. harvard.eduineosopen.org This protocol is also employed in the synthesis of fused pyrazole systems, such as modifying the amino group of an aminoalkylpyrazolo[1,5-a]pyrimidine by reaction with an aldehyde or ketone. nih.gov
Cascade Reactions for Complex Derivative Preparation
Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple precursors. rsc.org These reactions are highly valued for their efficiency and atom economy.
In the context of pyrazole synthesis, an iodine-mediated cascade strategy has been developed to produce amino pyrazole thioether derivatives. acs.org This metal- and solvent-free approach involves the reaction of phenylhydrazine, benzenethiol, and aminonitriles, where iodine acts as both a Lewis acid and an oxidant. rsc.orgacs.org Other examples include copper-catalyzed cascade reactions of α-diazocarbonyl compounds with ethenesulfonyl fluoride to afford functionalized pyrazolyl aliphatic sulfonyl fluorides with high regioselectivity. rsc.org Furthermore, electrochemical cascade reactions between enaminones and hydrazine reagents have been used to synthesize 4-halopyrazoles under mild, metal-free conditions. rsc.org
Sustainable Synthesis: Solvent-Free and Catalytic Approaches
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of sustainable catalysts, solvent-free reaction conditions, and energy-efficient processes.
Catalytic approaches are central to sustainable synthesis. For example, a catalytic process for preparing pyrazoles involves the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds using a hydrogenation catalyst in the presence of an acid. google.com Green catalysts, such as ammonium (B1175870) chloride, have been employed in the Knorr pyrazole synthesis, using ethanol (B145695) as a renewable solvent to minimize the use of hazardous organic solvents. jetir.org Additionally, some advanced cascade reactions are inherently sustainable; for instance, the iodine-mediated synthesis of amino pyrazole thioethers can be performed in the absence of both metal catalysts and solvents, making it an economically and environmentally benign process. rsc.orgacs.org
Derivatization and Functionalization of this compound
The strategic modification of this compound and its analogues is achieved through targeted reactions on the pyrazole ring system and the exocyclic amino group. These modifications enable the generation of diverse chemical libraries for various research applications.
The pyrazole ring, particularly the C4 carbon, is susceptible to various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
One of the key methods for functionalizing the C4 position is the Vilsmeier-Haack reaction . This reaction, when applied to analogous pyrazolone (B3327878) systems like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, results in chloroformylation to yield a 4-carbaldehyde derivative, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com This formyl group serves as a versatile handle for subsequent derivatization.
Another significant transformation is the annulation reaction to form fused heterocyclic systems. A notable example is the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. mdpi.com This process involves a one-flask reaction with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃), followed by heterocyclization, effectively building a pyrimidine (B1678525) ring onto the pyrazole core. mdpi.com
Furthermore, the activated C4 position can undergo condensation reactions . For instance, related pyrazol-5-ol compounds react with various benzaldehydes in a three-component reaction to yield 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating a method to link two pyrazole units. nih.gov
| Reaction Type | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|
| Vilsmeier-Haack Reaction | POCl₃, DMF | C4-Formylated Pyrazole | Introduces a versatile aldehyde group at C4. mdpi.com |
| Annulation | N,N-substituted amides, PBr₃ | Pyrazolo[3,4-d]pyrimidines | Forms fused bicyclic systems. mdpi.com |
| Condensation with Aldehydes | Aromatic aldehydes, catalyst | Bis(pyrazolyl)methanes | Creates bridged dimeric structures. nih.gov |
The exocyclic amino group at the C5 position is a primary site for nucleophilic reactions, allowing for straightforward derivatization through acylation, alkylation, and participation in cyclization reactions.
Acylation of the amino group is a common strategy to introduce a variety of substituents. These reactions typically proceed regioselectively at the exocyclic amine. researchgate.net For example, treatment with various acyl chlorides or anhydrides under appropriate conditions yields the corresponding N-acyl-5-aminopyrazole derivatives. The choice of acylating agent allows for the introduction of diverse functionalities, from simple alkyl chains to complex aromatic systems. researchgate.netresearchgate.net
The amino group is also integral to the formation of fused ring systems. In the synthesis of pyrazolo[3,4-d]pyrimidines, the exocyclic amine acts as the key nucleophile that attacks an intermediate species, leading to the final ring closure. mdpi.com This highlights the dual role of the aminopyrazole scaffold in building complex heterocyclic structures.
| Reaction Type | Reagents | Functional Group Transformation | Reference |
|---|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | -NH₂ → -NH-C(=O)R | researchgate.netresearchgate.net |
| Carbamoylation | Isocyanates | -NH₂ → -NH-C(=O)NHR | researchgate.net |
| Heterocyclization | Vilsmeier reagents, HMDS | Participation in pyrimidine ring formation | mdpi.com |
Building upon the fundamental reactions of the pyrazole ring and the amino group, various strategies can be employed to attach larger and more complex structural moieties, thereby significantly expanding the chemical diversity of the resulting compounds.
Multi-component reactions offer an efficient pathway to complex molecules in a single step. An analogous reaction involves the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives from a pyrazolone, an indole, and an aromatic aldehyde. mdpi.com This strategy can be adapted to introduce bulky and functionally rich indolyl-arylmethyl groups at the C4 position of the aminopyrazole core.
The creation of fused bicyclic systems , such as pyrazolo[3,4-d]pyrimidines, represents another powerful method for extending the molecular framework. mdpi.com This approach transforms the simple monocyclic pyrazole into a more rigid and structurally complex scaffold that is prevalent in medicinal chemistry.
Furthermore, derivatization can be achieved through functional group handles introduced onto the pyrazole ring. For instance, a C4-formyl group, installed via the Vilsmeier-Haack reaction, can be converted into an imine by reaction with another amine-containing molecule. An example is the reaction of 4-formyl-5-chloro-3-methyl-1-phenyl-1H-pyrazole with 4-aminoantipyrine, which links two distinct heterocyclic systems through a methylideneamino bridge, creating a significantly larger molecule. researchgate.net
| Strategy | Example Reaction | Introduced Moiety | Reference |
|---|---|---|---|
| Multi-component Reactions | Condensation with indoles and aldehydes | Indolyl-arylmethyl groups | mdpi.com |
| Synthesis of Fused Systems | Annulation with amide-based reagents | Fused pyrimidine ring | mdpi.com |
| Derivatization via C4-Handles | Schiff base formation from a C4-aldehyde | Linked heterocyclic systems (e.g., antipyrine) | researchgate.net |
Spectroscopic and Structural Elucidation of 4 Fluoro 3 Methyl 1h Pyrazol 5 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-Dimensional NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation
Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data for 4-Fluoro-3-methyl-1H-pyrazol-5-amine, including chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities, are not available in the searched scientific literature. Such data would be essential for the unambiguous confirmation of the compound's structure.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Information regarding two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY for this compound could not be found. These experiments would be crucial for establishing the connectivity between protons and carbons and for elucidating through-space relationships within the molecule.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Specific high-resolution mass spectrometry data, which would provide the exact mass of this compound and confirm its elemental composition, is not publicly available.
Analysis of Characteristic Fragmentation Patterns
A detailed analysis of the characteristic fragmentation patterns of this compound under mass spectrometry conditions has not been reported in the available literature. This information would be valuable for structural elucidation and for identifying the compound in complex mixtures.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis
The specific FTIR spectrum for this compound, detailing the characteristic vibrational frequencies (in cm⁻¹) for its functional groups (such as N-H, C-F, C=C, and C-N bonds), is not available in the searched databases and literature.
Identification of Key Functional Groups and Bond Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds. For this compound, the key functional groups are the pyrazole (B372694) ring, the primary amine (-NH2) group, the methyl (-CH3) group, and the carbon-fluorine (C-F) bond.
The primary amine group is expected to show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is typically observed around 1590-1650 cm⁻¹. The aromatic pyrazole ring exhibits several characteristic vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. C-N stretching vibrations of the pyrazole ring can be observed at intense bands around 1290 cm⁻¹. researchgate.net The C-H stretching of the methyl group appears just below 3000 cm⁻¹, with bending vibrations occurring around 1375 cm⁻¹ and 1450 cm⁻¹. A crucial vibration for this specific molecule is the C-F stretch, which is typically strong and found in the 1000-1400 cm⁻¹ region. The exact position can be influenced by the electronic environment of the pyrazole ring.
Based on analyses of related aminopyrazole and fluorinated heterocyclic structures, the expected vibrational frequencies for this compound are summarized in the table below. nih.govresearchgate.net
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Amine (-NH₂) | N-H Scissor (bend) | 1590 - 1650 | Medium-Strong |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |
| Pyrazole Ring | C=C / C=N Stretch | 1400 - 1600 | Medium-Strong |
| Aryl Fluoride (B91410) | C-F Stretch | 1000 - 1400 | Strong |
X-ray Crystallography for Absolute Structure and Conformational Analysis
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction involves irradiating a high-quality single crystal with a focused beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of individual atoms can be determined with high precision.
While specific crystallographic data for this compound is not publicly available, the structure of the closely related compound 4-Fluoro-1H-pyrazole provides significant insight into the expected molecular architecture. nih.gov In its crystal structure, determined at 150 K, the pyrazole ring is essentially planar. nih.gov The substitution of a fluorine atom onto the pyrazole ring leads to distinct changes in bond lengths compared to the parent pyrazole molecule. nih.gov It is expected that this compound would also feature a planar pyrazole core, with the amine and methyl groups attached. The table below presents the crystallographic data for the analog 4-Fluoro-1H-pyrazole as a reference.
| Parameter | Value |
|---|---|
| Empirical formula | C₃H₃FN₂ |
| Formula weight | 86.07 |
| Temperature | 150 K |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 5.5186 (2) Å b = 5.8624 (2) Å c = 6.2217 (3) Å α = 88.086 (3)° β = 72.844 (3)° γ = 71.056 (3)° |
| Volume | 180.895 (13) ų |
| Z (molecules per unit cell) | 2 |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of a solid, such as melting point and solubility. For pyrazole derivatives, hydrogen bonding is a dominant interaction. nih.govimedpub.com
In the crystal structure of 4-Fluoro-1H-pyrazole, molecules are linked into one-dimensional chains through intermolecular N—H···N hydrogen bonds. nih.gov The pyrazole ring's NH group acts as a hydrogen bond donor, while the lone pair on the other nitrogen atom acts as an acceptor. This pattern is a common motif in pyrazole chemistry. nih.gov
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | N-H (Pyrazole Ring) | N (Pyrazole Ring) | Strong interaction forming chains or dimers, typical for pyrazoles. nih.gov |
| Hydrogen Bond | N-H (Amine Group) | N (Pyrazole Ring) | Additional strong interactions contributing to a 3D network. |
| Hydrogen Bond | N-H (Amine Group) | F (Fluorine) | Weaker hydrogen bond that can influence crystal packing. nih.gov |
| Weak Interaction | C-H (Methyl/Ring) | F (Fluorine) | Weak C-H···F interactions may further stabilize the structure. nih.gov |
Computational and Theoretical Investigations on 4 Fluoro 3 Methyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. eurasianjournals.comresearchgate.net By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model the behavior of pyrazole (B372694) derivatives. nih.govfigshare.com
Electronic Structure Analysis (HOMO-LUMO Orbital Energies and Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
For 4-Fluoro-3-methyl-1H-pyrazol-5-amine, the HOMO is likely to be localized on the electron-rich pyrazole ring and the amino group, which act as the primary electron donors. Conversely, the LUMO is expected to be distributed across the pyrazole ring, with a significant contribution from the electron-withdrawing fluorine atom, indicating the regions susceptible to nucleophilic attack.
Interactive Table: Frontier Orbital Energies of Substituted Pyrazoles Below is a representative table of calculated HOMO, LUMO, and energy gap values for similar pyrazole derivatives, providing a predictive context for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-methyl-1-phenylpyrazole | -0.3316 | -0.0472 | 0.2844 |
| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | -5.98 | -1.23 | 4.75 |
| Generic Pyrazole Derivative | -6.2 | -0.8 | 5.4 |
Note: The values presented are illustrative and based on DFT calculations for analogous compounds. figshare.comresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. figshare.comresearchgate.net The MEP surface displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, prone to nucleophilic attack).
In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, making them potential sites for electrophilic interaction. The fluorine atom, being highly electronegative, would also contribute to a negative potential region. Conversely, the hydrogen atoms of the amino group and the N-H of the pyrazole ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Conformational Landscape and Tautomeric Equilibria Studies
Substituted pyrazoles can exist in different tautomeric forms, and their relative stability is influenced by the nature and position of the substituents. researchgate.net For this compound, prototropic tautomerism involving the pyrazole ring nitrogens is a key consideration. Theoretical calculations can predict the most stable tautomer by comparing their relative energies. purkh.com The presence of an electron-donating amino group and an electron-withdrawing fluorine atom can significantly influence the tautomeric equilibrium. nih.gov
Computational studies on similar 3(5)-aminopyrazoles suggest that the tautomer with the amino group at the 3-position is generally more stable. researchgate.net The stability of different conformers, arising from the rotation of the amino group, can also be investigated to identify the global minimum energy structure.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with the surrounding environment. eurasianjournals.comnih.gov
Investigation of Molecular Flexibility and Dynamics
MD simulations can reveal the flexibility of the this compound structure. By analyzing the root mean square deviation (RMSD) of the atomic positions over the simulation time, one can assess the stability of the molecule's conformation. nih.gov The simulations can also highlight the vibrational modes and the rotational freedom of the methyl and amino substituents, which can be important for its interaction with biological targets.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by the solvent. nih.gov MD simulations in explicit solvent models (e.g., water) can elucidate how solvent molecules interact with this compound. These simulations can demonstrate the formation of hydrogen bonds between the amino and pyrazole N-H groups and water molecules. The solvent can also affect the tautomeric equilibrium, with polar solvents potentially stabilizing one tautomer over another. mdpi.com
In Silico Prediction of Molecular Interactions
Computational methods are indispensable tools for predicting how a molecule like this compound might interact with biological targets. These in silico techniques provide insights into potential therapeutic applications by simulating molecular behaviors and interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazole derivatives, docking studies are crucial in elucidating their binding modes within the active sites of various enzymes and receptors, thereby explaining their biological activities.
A hypothetical docking study of this compound would likely show the amino group and the pyrazole nitrogen atoms acting as hydrogen bond donors and acceptors, respectively, while the fluoro group could participate in electrostatic or halogen bonding interactions. The methyl group might engage in hydrophobic interactions within the binding pocket of a target protein.
Table 1: Representative Binding Energies of Pyrazole Analogs in Docking Studies This table is illustrative and compiled from data on various pyrazole derivatives, not specifically this compound.
| Pyrazole Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Fluorinated Pyrazolo[1,5-a]pyrimidine (B1248293) | 1Y8Y Enzyme | -8.5 | Lys 129, Asp 89 |
| 4-Methyl Substituted Pyrazole | Glucagon Receptor (GCGR) | -9.2 | Hydrophobic pocket interactions |
| Aminopyrazole Derivative | KDM5A | -7.9 | Not specified |
Pharmacophore modeling is another vital computational tool that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on a set of active molecules or the structure of a ligand-receptor complex. dovepress.com
For pyrazole derivatives, pharmacophore models have been developed to understand the structural requirements for various activities, including anti-inflammatory and anticancer effects. scitechjournals.com A typical pharmacophore model for a kinase inhibitor, a common target for pyrazole compounds, might include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. dovepress.com
While a specific pharmacophore model for this compound has not been published, a hypothetical model based on its structure would likely feature:
A hydrogen bond donor (the amino group).
A hydrogen bond acceptor (the pyrazole nitrogen).
A hydrophobic feature (the methyl group).
A potential halogen bond donor (the fluorine atom).
These features are crucial for interaction with biological macromolecules and can guide the design of new, more potent analogs.
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR), use statistical methods to model this relationship.
For aminopyrazole derivatives, SAR studies have highlighted the importance of substituents at various positions on the pyrazole ring for their biological activity. mdpi.comnih.gov For example, the nature and position of substituents can influence the compound's affinity for a particular target and its pharmacokinetic properties. nih.gov In some series of 4-aminopyrazoles, the presence of a trifluoromethyl group and a phenyl ring at specific positions was found to be important for their analgesic and anti-inflammatory activities. nih.gov The amino group itself is often a key feature, participating in crucial hydrogen bonding interactions with the target receptor. drugdesign.org
QSAR studies on pyrazolone (B3327878) derivatives have been conducted to correlate computed molecular descriptors with their antimicrobial activities. ej-chem.org Such models can predict the activity of new compounds before their synthesis, thus saving time and resources. For this compound, a QSAR study would involve synthesizing a series of analogs with variations at the methyl and amino positions and correlating their biological activities with calculated descriptors like electronic properties, hydrophobicity, and steric parameters.
The success of a drug candidate is highly dependent on its ADME properties. In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles.
Key ADME-relevant descriptors that are often calculated include:
Lipophilicity (logP): This affects solubility, absorption, and distribution. For aminopyrazole derivatives, the calculated logP (ClogP) can vary significantly depending on the substituents. researchgate.net
Topological Polar Surface Area (TPSA): This is related to a molecule's ability to cross cell membranes.
Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.
Number of Rotatable Bonds: This relates to the conformational flexibility of the molecule.
Computational tools can predict these properties for novel compounds like this compound. For instance, studies on coumarinyl linked pyrazolylthiazoles and pyrazole-tetrazole hybrids have included ADME predictions, showing that many of these compounds possess satisfactory theoretical ADME properties. nih.govnih.gov
Table 2: Predicted ADME Properties for a Representative Aminopyrazole Analog This table is illustrative and based on general values for similar small molecule heterocyclic compounds.
| Descriptor | Predicted Value Range | Significance |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Adherence to Lipinski's Rule of Five |
| logP | 1.0 - 3.0 | Good balance between solubility and permeability |
| Topological Polar Surface Area (Ų) | < 90 | Good oral bioavailability predicted |
| Hydrogen Bond Donors | 1 - 3 | Influences solubility and target binding |
| Hydrogen Bond Acceptors | 3 - 5 | Influences solubility and target binding |
Theoretical Studies of Photophysical and Electronic Properties
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and photophysical properties of molecules. These studies can provide insights into a compound's potential use in materials science, for example, in organic light-emitting diodes (OLEDs).
Theoretical investigations of substituted pyrazoles have been conducted to understand their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. pjoes.comresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and electronic transitions. For some chlorophenyl-substituted pyrazolone derivatives, DFT calculations have shown that charge-transfer transitions dominate the excited states. researchgate.net
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. ias.ac.in Computational chemistry plays a significant role in the design and prediction of NLO properties of new organic molecules. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
Theoretical studies on pyrazole derivatives have shown that they can possess significant NLO properties. For example, DFT calculations have been used to predict the NLO properties of various pyrazoline derivatives, and in some cases, the calculated values show good agreement with experimental results. nih.govresearchgate.net It has been found that the presence of electron-donating and electron-accepting groups can enhance the NLO response. In the case of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, DFT studies have indicated promising NLO properties. nih.gov
For this compound, the presence of the electron-donating amino group and the electron-withdrawing fluorine atom could potentially lead to a significant NLO response, making it a candidate for further theoretical and experimental investigation in this area.
Table 3: Calculated First Hyperpolarizability (β) for Representative Pyrazole Derivatives This table presents data from literature on various pyrazole derivatives to illustrate the range of NLO properties.
| Compound | Computational Method | β (x 10⁻³⁰ esu) |
|---|---|---|
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | MP2/6-311+G(d) | 40.0 |
| Pyrazoline Derivative with Donor-Acceptor Groups | DFT/M06-2X | up to 1700 |
Electronic Absorption and Emission Spectra Predictions
The electronic absorption spectrum of pyrazole-based compounds is primarily governed by π → π* and n → π* transitions. The pyrazole ring itself is a chromophore that absorbs in the UV region. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the ring. In the case of this compound, the collective electronic effects of the fluoro, methyl, and amino groups are expected to modulate the absorption and emission properties significantly.
Based on computational studies of similarly substituted pyrazoles, the primary absorption band of this compound is predicted to be dominated by a π → π* transition. researchgate.netresearchgate.net This transition would likely fall within the near-UV region. The predicted electronic absorption data, extrapolated from related pyrazole derivatives, can be summarized as follows:
| Predicted Transition | Wavelength (λ_max) Range (nm) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | 280 - 320 | > 0.1 | π → π |
| S₀ → S₂ | 230 - 260 | < 0.1 | n → π / π → π* |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Regarding the emission spectrum, many aminopyrazole derivatives are known to exhibit fluorescence. nih.gov Upon absorption of a photon and excitation to the first singlet excited state (S₁), the molecule can relax back to the ground state (S₀) by emitting a photon. This emission is typically observed at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The fluorescent properties are also heavily influenced by the substituents. The presence of the amino group is often associated with enhanced fluorescence quantum yields. nih.gov
Theoretical predictions of emission spectra involve optimizing the geometry of the molecule in its first excited state. The energy difference between the optimized excited state and the ground state then corresponds to the emission energy. For this compound, the emission maximum is expected to be red-shifted relative to its primary absorption band. The predicted emission properties, based on analogous compounds, are outlined below:
| Predicted Emission | Wavelength (λ_em) Range (nm) | Stokes Shift (nm) | Radiative Lifetime (τ_r) Range (ns) |
| S₁ → S₀ (Fluorescence) | 340 - 400 | 50 - 80 | 1 - 10 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
It is important to note that these predictions are based on general knowledge of substituted pyrazoles and that the actual spectral properties of this compound may vary. The solvent environment can also play a crucial role in shifting the absorption and emission maxima due to solute-solvent interactions. biointerfaceresearch.com More accurate and specific data would require dedicated computational studies employing methods such as TD-DFT with an appropriate basis set and consideration of solvent effects.
Mechanistic Research on Reactions Involving 4 Fluoro 3 Methyl 1h Pyrazol 5 Amine
Reaction Pathway Elucidation in Synthesis
The synthesis of functionalized pyrazoles typically involves the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic compound, such as a β-ketonitrile or an α,β-unsaturated nitrile. chim.it For 4-Fluoro-3-methyl-1H-pyrazol-5-amine, a plausible synthetic route would involve the cyclization of a suitably fluorinated β-ketonitrile with hydrazine. Another approach could be the late-stage fluorination of a pre-formed 3-methyl-1H-pyrazol-5-amine ring. mdpi.com However, detailed studies elucidating the precise reaction pathway for this specific molecule are not available in the reviewed literature.
Investigation of Intermediate Species
Mechanistic studies of pyrazole (B372694) formation often propose hydrazone intermediates, which subsequently undergo intramolecular cyclization onto the nitrile group to form the aromatic ring. chim.it In a potential synthesis of this compound, one could postulate the formation of such an intermediate. For instance, the reaction between 2-fluoro-3-oxobutanenitrile and hydrazine hydrate (B1144303) would likely proceed through a fluorinated hydrazone species before ring closure.
However, no specific studies have been found that isolate or spectroscopically characterize reaction intermediates for the synthesis of this compound. Such investigations are crucial for confirming reaction mechanisms and optimizing reaction conditions.
Kinetic Studies of Key Reaction Steps
Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. While kinetic studies have been performed on some pyrazole derivatives in other contexts, such as the Diels-Alder reactivity of 4H-pyrazoles, no specific kinetic data for the synthesis or subsequent reactions of this compound have been reported. nih.gov Understanding the kinetics of the cyclization step, for example, would be essential for industrial-scale production to maximize yield and purity.
Understanding Reactivity of Pyrazole Core and Substituents
The reactivity of this compound is governed by the electronic interplay between the pyrazole core, the electron-donating amino group, and the strongly electron-withdrawing fluorine atom. 5-aminopyrazoles are polyfunctional compounds with multiple nucleophilic sites, typically with the exocyclic amino group being the most reactive, followed by the N1 nitrogen and then the C4 carbon. researchgate.net
Influence of Fluorine on Reactivity and Selectivity
The incorporation of a fluorine atom into a pyrazole ring can significantly alter its physical, chemical, and biological properties. acs.org The fluorine atom at the C4 position in the target molecule exerts a powerful electron-withdrawing inductive effect (-I effect).
This effect has several consequences for reactivity:
Reduced Ring Nucleophilicity: The fluorine atom deactivates the pyrazole ring towards electrophilic aromatic substitution compared to its non-fluorinated counterpart.
Increased Acidity: The N-H protons on the ring and the amino group are expected to be more acidic due to the stabilization of the conjugate base by the electronegative fluorine.
Modified Regioselectivity: While the amino group at C5 is a strong activating group that would typically direct electrophiles to the C4 position, the presence of fluorine at this site blocks this outcome. Reactions with electrophiles would therefore be expected to occur at other positions, such as the amino group or the ring nitrogens.
Computational studies on related fluorinated pyrazoles have shown that fluorine substitution can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially making the molecule more susceptible to nucleophilic attack under certain conditions. mdpi.com
Interactive Table: Predicted Electronic Effects of Substituents
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Amino (-NH2) | C5 | +M, -I | Strong activation of the ring, primary nucleophilic site. |
| Fluorine (-F) | C4 | -I, +M (weak) | Strong deactivation of the ring, increases acidity of N-H protons. |
| Methyl (-CH3) | C3 | +I | Weak activation of the ring. |
Role of the Amino Group in Reaction Mechanisms
The amino group at the C5 position is a powerful electron-donating group through resonance (+M effect), which significantly influences the molecule's reactivity. It renders the pyrazole ring electron-rich, despite the counteracting effect of the fluorine atom.
In many reactions, the 5-amino group acts as the primary nucleophile. For example, in reactions with electrophiles like acyl chlorides or isocyanates, acylation or urea (B33335) formation is expected to occur preferentially on the exocyclic nitrogen. researchgate.net The amino group's lone pair of electrons also enhances the nucleophilicity of the ring nitrogens, making N-alkylation or N-arylation reactions plausible. In condensations to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, the 5-amino group and the N1 atom act as a binucleophile. chim.it
Stereochemical Aspects of Derivatization Reactions
This compound is an achiral molecule. Derivatization reactions would only introduce stereochemical considerations if they create a new stereocenter. For example, a reaction at the amino group with a chiral electrophile would result in a mixture of diastereomers. Similarly, if a derivatization reaction created a new chiral center elsewhere in the molecule, the product would be a racemic mixture unless a chiral catalyst or reagent were used. As there is no specific literature detailing such derivatization reactions for this compound, no concrete stereochemical aspects can be discussed.
Advanced Academic Applications of 4 Fluoro 3 Methyl 1h Pyrazol 5 Amine Derivatives
Medicinal Chemistry Research and Target Identification
The unique structural features of 4-Fluoro-3-methyl-1H-pyrazol-5-amine, including the presence of a fluorine atom, a methyl group, and an amino group on the pyrazole (B372694) ring, make its derivatives prime candidates for the development of novel therapeutic agents. Researchers have systematically investigated these derivatives for their potential to interact with various biological targets, leading to the discovery of potent inhibitors and modulators of key physiological pathways.
Exploration as Kinase Inhibitors (e.g., EGFR, p38MAPK, BTK)
Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of kinase inhibitors has become a major focus of pharmaceutical research. Derivatives of this compound have emerged as a promising class of kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The pyrazole scaffold is a key component in the design of EGFR inhibitors. Studies have shown that pyrazole derivatives can exhibit potent cytotoxic activity against cancer cell lines by targeting EGFR. For instance, a 4-fluorophenyl pyrazole derivative demonstrated significant inhibitory activity against both EGFR and HER-2. dovepress.com While not direct derivatives of the specified compound, these findings highlight the potential of the fluorinated pyrazole core in designing EGFR inhibitors.
p38 Mitogen-Activated Protein Kinase (p38MAPK) Inhibitors: A novel class of highly selective p38 MAPK inhibitors was developed from a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones. nih.gov One of the lead compounds in this series, RO3201195, features a 1-(4-fluorophenyl) substituent on the pyrazole ring, a structure closely related to the subject of this article. nih.gov X-ray crystallography revealed that the exocyclic amine of the inhibitor forms a unique hydrogen bond with threonine 106 in the ATP binding pocket of p38α, contributing to its high selectivity. nih.gov This research underscores the importance of the 5-amino-pyrazole moiety in achieving potent and selective p38 MAPK inhibition.
Bruton's Tyrosine Kinase (BTK) Inhibitors: Pyrazolo[3,4-d]pyrimidine derivatives are a well-established class of BTK inhibitors. nih.gov These compounds can be synthesized from aminopyrazole precursors. Ibrutinib, a first-in-class BTK inhibitor, features a 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core. nih.gov This structural relationship suggests that derivatives of this compound could serve as valuable intermediates in the synthesis of novel BTK inhibitors for the treatment of B-cell malignancies. nih.govnih.gov
| Compound Type | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 4-Fluorophenyl pyrazole derivative | EGFR, HER-2 | Potent cytotoxic activity on MCF-7 breast cancer cells with IC50 of 3.87 μM. Inhibitory activity with IC50 of 4.87 μM (EGFR) and 6.23 μM (HER-2). | dovepress.com |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl-3-phenylmethanone (RO3201195) | p38 MAPK | Orally bioavailable and highly selective inhibitor. Advanced to Phase I clinical trials. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Ibrutinib) | BTK | Established class of potent BTK inhibitors used in cancer therapy. | nih.gov |
Investigational Studies as Antimicrobial Agents (e.g., Antibacterial, Antitubercular)
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens.
Antibacterial Agents: Research has shown that trifluoromethyl phenyl derived pyrazoles are potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have been shown to have a bactericidal effect and a low tendency for resistance development. nih.gov Another study on fluorophenyl-derived pyrazole derivatives reported significant activity against drug-resistant bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL against a multiresistant S. aureus strain. acs.org
Antitubercular Agents: In the quest for new treatments for tuberculosis, pyrazolone (B3327878) derivatives have been investigated for their activity against Mycobacterium tuberculosis. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones were synthesized and tested for their in vitro anti-tubercular activity. eurjchem.com Certain derivatives showed potent activity against the H37Rv strain of M. tuberculosis, with MIC values in the low micromolar range. eurjchem.com Another study highlighted a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative as a promising anti-TB agent against both H37Rv and multi-drug-resistant strains. nih.gov
| Compound Type | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Trifluoromethyl phenyl derived pyrazoles | Gram-positive bacteria (e.g., S. aureus) | Sub-μg/mL concentrations | nih.gov |
| Fluorophenyl-derived pyrazole derivatives | Multi-drug-resistant S. aureus | As low as 0.39 μg/mL | acs.org |
| 1-Isonicotinoyl-3-methyl-4-(hydrazono)-1H-pyrazol-5(4H)-ones | Mycobacterium tuberculosis H37Rv | 0.0032 µM | eurjchem.com |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv and MDR strains | 5.5 µg/mL (H37Rv), 11 µg/mL (MDR) | nih.gov |
Research into Potential Anticancer and Antiproliferative Activities
The antiproliferative properties of pyrazole derivatives have been extensively documented, with many compounds demonstrating potent activity against a variety of cancer cell lines. The substitution pattern on the pyrazole ring, including the presence of fluorine, is crucial for their anticancer efficacy.
Research into 5-amino pyrazole derivatives has shown their ability to inhibit the proliferation of breast cancer cells. nih.gov Structure-activity relationship studies have indicated that the N-terminal pyrazole ring structure plays a key role in the observed antiproliferative activity. nih.gov Furthermore, novel fluorinated pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent activity against liver, breast, and cervical cancer cell lines. dovepress.com
| Compound Type | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |
|---|---|---|---|
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Significant growth inhibition | nih.gov |
| Fluorinated pyrazolo[1,5-a]pyrimidine (B1248293) derivative (7i) | HepG2 (Liver), MCF7 (Breast), HeLa (Cervical) | IC50 = 7.84, 5.63, and 3.71 μg/ml, respectively | dovepress.com |
Assessment of Anti-inflammatory Modulatory Effects
The pyrazole nucleus is a core component of several clinically used anti-inflammatory drugs. Research has shown that fluoro-substituted pyrazole derivatives exhibit a range of pharmacological activities, including anti-inflammatory effects. researchgate.net The development of selective p38 MAPK inhibitors, as discussed earlier, is a key strategy in the search for novel anti-inflammatory agents, and derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole have shown significant promise in this area. nih.gov
Enzyme and Receptor Binding Studies
Understanding the molecular interactions between small molecules and their biological targets is fundamental to drug discovery. Enzyme and receptor binding studies, often aided by computational methods like molecular docking, provide valuable insights into the mechanism of action of pyrazole derivatives. For example, the X-ray crystal structure of a 5-amino-pyrazole derivative bound to p38α MAP kinase elucidated the key interactions responsible for its high selectivity. nih.gov Molecular docking studies on fluorinated pyrazolo[1,5-a]pyrimidine derivatives have also helped to rationalize their anticancer activity by showing favorable interactions with the active site of target enzymes. dovepress.com
Agrochemical Research Implications
Beyond medicinal chemistry, derivatives of this compound have significant implications in the field of agrochemical research. The pyrazole ring is a common scaffold in a variety of commercial pesticides.
Fungicides: Fluorinated pyrazole derivatives have been investigated for their antifungal activities against various phytopathogenic fungi. nih.gov Difluoromethyl-substituted pyrazoles are a known class of fungicides. nih.gov Studies on fluorinated 4,5-dihydro-1H-pyrazole derivatives have demonstrated their potential to inhibit the growth of fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov Molecular docking studies suggest that their antifungal activity may be due to the inhibition of enzymes like proteinase K. nih.gov
Herbicides: Pyrazole derivatives are also prominent in herbicide discovery. mdpi.com For instance, 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have been synthesized and evaluated for their herbicidal activities, with some compounds showing excellent efficacy. mdpi.com Additionally, 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been designed as potential synthetic auxin herbicides, demonstrating significant inhibition of weed growth. nih.gov
| Application | Compound Type | Key Findings | Reference |
|---|---|---|---|
| Fungicide | Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Inhibition of Sclerotinia sclerotiorum and Fusarium culmorum. | nih.gov |
| Herbicide | 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Excellent herbicidal activities at 100 mg/L. | mdpi.com |
| Herbicide | 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Good inhibitory effects on broadleaf weeds. | nih.gov |
Exploration as Precursors for Herbicidal or Insecticidal Compounds
The pyrazole scaffold is a well-established pharmacophore in the design of modern agrochemicals. Derivatives of this compound are actively investigated for their potential as precursors to potent herbicides and insecticides. The introduction of a fluorine atom can enhance the biological activity, metabolic stability, and lipophilicity of the resulting compounds, making them more effective pest control agents.
Research into pyrazole-containing herbicides has shown that modifications to the pyrazole ring and its substituents can lead to compounds with excellent efficacy against various weeds. For instance, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles demonstrated significant herbicidal activities. One compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, exhibited notable bleaching activity against green weeds and a strong post-emergence herbicidal effect on Digitaria sanguinalis L. Furthermore, studies on quinclorac (B55369) derivatives incorporating a 3-methyl-1H-pyrazol-5-yl moiety have identified compounds with excellent inhibitory effects on barnyard grass. nih.gov Specifically, 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate have shown high efficacy. nih.gov
In the realm of insecticides, pyrazole derivatives have been successfully commercialized, with Fipronil being a prominent example that targets the GABA receptors in insects. bldpharm.com The 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which share a similar structural motif with this compound, have shown insecticidal properties against microlepidoptera species. bldpharm.com For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile displayed significant mortality rates against Tuta absoluta larvae. bldpharm.com Moreover, novel diphenyl-1H-pyrazole derivatives have been synthesized and shown to act as possible activators of insect ryanodine (B192298) receptors (RyR), a key target for modern insecticides. lab-chemicals.com One such derivative, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide, exhibited high larvicidal activity against Plutella xylostella. lab-chemicals.com
The following table summarizes the herbicidal and insecticidal activity of selected pyrazole derivatives, highlighting the potential of the this compound scaffold in developing new agrochemicals.
| Compound/Derivative Class | Target Pest/Weed | Activity | Reference |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | Post-emergence herbicidal effect | |
| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass | Excellent inhibition | nih.gov |
| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass | Excellent inhibition | nih.gov |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta larvae | 75% mortality after 48h | bldpharm.com |
| N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide | Plutella xylostella | 84% larvicidal activity at 0.1 mg L⁻¹ | lab-chemicals.com |
Contributions to Materials Science
While the primary research focus for derivatives of this compound has been in the agrochemical sector, the inherent properties of the fluorinated pyrazole core suggest potential applications in materials science. However, based on the available research, direct applications of this compound in this field are not yet extensively documented. The following sections outline potential areas of exploration.
There is currently no direct scientific literature detailing the application of this compound in the development of functional organic materials. The broader class of fluorinated pyrazoles is recognized for its importance in coordination chemistry and organometallic chemistry, which are foundational to the creation of new materials. The electron-withdrawing nature of the fluorine atom and the coordinating ability of the pyrazole ring could, in principle, be exploited to create novel organic materials with interesting electronic or photophysical properties.
No specific studies detailing the use of this compound or its direct derivatives as fluorescent probes or in chemical sensors have been identified in the current body of scientific literature. However, related pyrazole-based structures have been investigated for their fluorescent properties. For instance, pyrazolo[1,5-a]pyrimidines, which can be synthesized from pyrazol-5-amine precursors, have been studied as fluorophores. These studies indicate that the pyrazole scaffold can be a component of larger, fluorescent molecular systems. The introduction of a fluorine atom in the 4-position of the pyrazole ring could potentially modulate the photophysical properties of such systems, a hypothesis that warrants future investigation.
Future Directions and Emerging Research Opportunities
Development of Novel and Greener Synthetic Methodologies
Traditional methods for pyrazole (B372694) synthesis often involve harsh reaction conditions, hazardous solvents, and lengthy procedures, which pose significant environmental and economic challenges. researchgate.netbenthamdirect.com The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research for synthesizing 4-Fluoro-3-methyl-1H-pyrazol-5-amine and its derivatives will likely focus on green chemistry principles. tandfonline.comias.ac.in
Key areas of development include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and often eliminate the need for traditional heating. nih.govrsc.org Microwave-assisted organic synthesis, for instance, has been successfully used to produce 3,5-disubstituted-1H-pyrazoles in high yields under solvent-free conditions. mdpi.com
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex molecules like pyrazole derivatives in a single step from three or more reactants. nih.gov This approach improves efficiency and reduces waste, aligning perfectly with the principles of green chemistry. ias.ac.in
Flow Chemistry: Continuous flow chemistry provides superior control over reaction parameters, enhances safety, and allows for easier scalability compared to traditional batch processes. mdpi.com Implementing flow chemistry for the synthesis of pyrazole derivatives can lead to more consistent product quality and higher throughput. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Feature | Conventional Methods | Greener Methodologies |
|---|---|---|
| Energy Source | Oil baths, heating mantles | Microwaves, sonication |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol (B145695), ionic liquids, solvent-free |
| Catalysts | Homogeneous mineral acids/bases | Heterogeneous catalysts (e.g., nano-ZnO), biocatalysts |
| Reaction Time | Hours to days | Minutes to hours |
| Efficiency | Often lower yields, multiple steps | Higher yields, one-pot and multicomponent reactions |
| Waste Generation | Significant | Minimized |
Integration of Machine Learning and AI in Pyrazole Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and prediction of molecular properties. nih.govresearchgate.net For this compound, these computational tools can predict biological activities, optimize molecular structures for specific targets, and even devise novel synthetic pathways. nih.gov
Emerging applications in this area include:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of known pyrazole compounds to predict the physicochemical properties, bioactivity, and potential toxicity of new derivatives. nih.govoxfordglobal.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
De Novo Drug Design: Deep learning models can generate novel molecular structures based on desired properties. nih.gov This could lead to the design of new this compound analogues with enhanced efficacy against specific biological targets, such as drug-resistant bacteria or cancer cell lines. acs.org
Retrosynthesis Prediction: AI tools can analyze a target molecule and propose the most efficient synthetic routes, potentially uncovering more sustainable or cost-effective methods than those designed by human chemists.
Table 2: Applications of AI and Machine Learning in Pyrazole Chemistry
| Application Area | AI/ML Tool/Technique | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs) | Rapid screening of virtual libraries to identify derivatives with optimal ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. researchgate.net |
| Lead Optimization | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel analogues with improved binding affinity and selectivity for a specific biological target. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of novel, more efficient, or "greener" synthetic pathways. |
| Druggability Assessment | Random Forest (RF) Classifiers, Support Vector Machines (SVM) | Evaluation of protein targets to determine their suitability for modulation by pyrazole-based ligands. nih.gov |
Exploration of Unconventional Reactivity and Catalysis
While the fundamental reactivity of the pyrazole ring is well-understood, there remains significant opportunity to explore unconventional transformations that can lead to novel molecular architectures. nih.gov The unique electronic properties of this compound, conferred by the fluorine atom and the amino group, make it an interesting candidate for such explorations. rsc.org
Future research will likely investigate:
C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly converting inert C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.org Applying this strategy to the pyrazole ring or the methyl group of the target compound could provide direct access to a wide array of novel derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis enables unique chemical transformations under mild conditions. mdpi.com This approach could be used to explore novel cycloadditions or functionalizations involving the pyrazole core that are not accessible through traditional thermal methods.
Protic Pyrazole Complexes: The N-H group of the pyrazole ring can act as a proton-responsive ligand in metal complexes, influencing the catalytic activity of the metal center. nih.gov Exploring the coordination chemistry of this compound could lead to the development of novel catalysts for a variety of organic transformations.
Table 3: Catalytic Strategies for Pyrazole Functionalization
| Strategy | Catalyst Type | Potential Transformation on this compound |
|---|---|---|
| C-H Arylation/Alkylation | Palladium, Rhodium, Ruthenium | Direct formation of new C-C bonds at the pyrazole ring. rsc.org |
| C-H Amination/Halogenation | Copper, Iron | Introduction of new functional groups without pre-activation. |
| [3+2] Cycloaddition | Ruthenium (photocatalyst) | Synthesis of fused heterocyclic systems. mdpi.com |
| Transfer Hydrogenation | Ruthenium-pyrazole complexes | Use as a ligand in catalytic reduction reactions. nih.gov |
Advancements in Multidisciplinary Research Platforms for Pyrazole Chemistry
The complexity of modern scientific challenges, from developing new medicines to creating advanced materials, necessitates a multidisciplinary approach. The future of research on this compound will be driven by integrated platforms that combine expertise from various fields.
These platforms will foster collaboration between:
Synthetic Chemistry: To develop and optimize synthetic routes. ias.ac.in
Computational Chemistry: To model reaction mechanisms and predict molecular properties. acs.org
Chemical Biology and Pharmacology: To evaluate the biological activity of new compounds and identify their mechanisms of action.
Materials Science: To explore applications in areas such as organic electronics or functional polymers.
Chemical Engineering: To scale up synthesis using technologies like flow chemistry. mdpi.com
By breaking down traditional silos, these collaborative platforms will create a synergistic environment where data and insights from one discipline can rapidly inform and guide research in another, accelerating the pace of discovery and innovation in pyrazole chemistry.
Table 4: Multidisciplinary Contributions to Pyrazole Research
| Discipline | Contribution | Example Application |
|---|---|---|
| Synthetic Organic Chemistry | Design and execution of novel synthetic routes. | Developing a one-pot, solvent-free synthesis for pyrazole derivatives. ias.ac.in |
| Computational Modeling | In silico prediction of properties and reaction outcomes. | Using DFT studies to understand the regioselectivity of a cycloaddition reaction. acs.org |
| Pharmacology | In vitro and in vivo testing of biological activity. | Screening pyrazole hybrids for antimicrobial or anticancer activity. acs.org |
| Chemical Engineering | Process optimization and scale-up. | Transitioning a pyrazole synthesis from batch to a continuous flow process. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluoro-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step routes involving cyclization, halogenation, and functional group modifications. For example:
Cyclization : Reacting hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazole core .
Fluorination : Introducing fluorine via electrophilic substitution or using fluorinated precursors (e.g., 4-fluorophenylhydrazine) .
Amine Protection/Deprotection : Protecting the amine group during halogenation to avoid side reactions .
- Optimization : Solvent-free conditions or ultrasonic irradiation can improve yields (e.g., 65–74% yields achieved under ultrasonication) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR to confirm substituent positions and amine proton environments .
- Mass Spectrometry (MS) : EI-MS for molecular ion detection (e.g., m/z 249 [M] for pyrazole derivatives) .
- IR Spectroscopy : Identification of N–H (3100–3300 cm) and C–F (1100–1250 cm) stretches .
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms and hydrogen-bonding networks .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Approach : Use SHELX software (SHELXL/SHELXS) for structure refinement. Key parameters include:
- Unit Cell Dimensions : Triclinic (e.g., Å, Å) with space group .
- Hydrogen Bonding : Analyze to validate intermolecular interactions (e.g., N–H⋯N/F bonds) .
Q. What mechanistic insights guide the synthesis of pyrazole-amine derivatives under solvent-free conditions?
- Mechanism :
- Cyclocondensation : Barbituric acid reacts with aldehydes and amines via Knoevenagel-Michael addition, forming α,β-unsaturated intermediates .
- Ultrasonic Acceleration : Cavitation reduces reaction time by enhancing mass transfer (e.g., 30 minutes vs. 6 hours conventionally) .
- Data Table :
| Reaction Component | Role | Yield (%) |
|---|---|---|
| Barbituric Acid | Nucleophile | 70–80 |
| 1H-Pyrazol-5-amine | Amine donor | 65–74 |
| Solvent-Free Ultrasonication | Energy input | ΔG‡ ↓ 30% |
Q. How do computational models predict the biological activity of this compound analogs?
- Methods :
- Docking Studies : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina to assess binding affinity .
- QSAR : Correlate substituent electronegativity (e.g., –F, –Cl) with antibacterial IC values (R > 0.85) .
Q. What strategies address discrepancies in reported biological activity data for pyrazole-amine derivatives?
- Root Causes :
- Tautomerism : Amine/imide tautomers (e.g., 1H vs. 2H forms) alter binding modes .
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) affect MIC values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
